(1S,2S)-1,2-Bis(4-chlorophenyl)-N1,N2-dimethylethane-1,2-diamine
Description
(1S,2S)-1,2-Bis(4-chlorophenyl)-N1,N2-dimethylethane-1,2-diamine is a chiral diamine featuring two 4-chlorophenyl groups and N-methyl substituents on the ethane-1,2-diamine backbone.
Properties
Molecular Formula |
C16H18Cl2N2 |
|---|---|
Molecular Weight |
309.2 g/mol |
IUPAC Name |
(1S,2S)-1,2-bis(4-chlorophenyl)-N,N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C16H18Cl2N2/c1-19-15(11-3-7-13(17)8-4-11)16(20-2)12-5-9-14(18)10-6-12/h3-10,15-16,19-20H,1-2H3/t15-,16-/m0/s1 |
InChI Key |
MWRLCWYHMDMHRG-HOTGVXAUSA-N |
Isomeric SMILES |
CN[C@@H](C1=CC=C(C=C1)Cl)[C@H](C2=CC=C(C=C2)Cl)NC |
Canonical SMILES |
CNC(C1=CC=C(C=C1)Cl)C(C2=CC=C(C=C2)Cl)NC |
Origin of Product |
United States |
Biological Activity
(1S,2S)-1,2-Bis(4-chlorophenyl)-N1,N2-dimethylethane-1,2-diamine is a chiral diamine compound with significant potential in medicinal chemistry. Its unique structure comprises two 4-chlorophenyl groups and two dimethylamine groups attached to an ethane backbone. This article explores its biological activity based on existing research findings, including case studies and data tables.
- Molecular Formula : C16H18Cl2N2
- Molecular Weight : 309.23 g/mol
The presence of chlorinated phenyl groups enhances the compound's reactivity and potential biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of pharmacology and toxicology.
1. Anticancer Activity
A study investigated the anticancer properties of various Schiff base complexes derived from similar diamine structures. The results indicated that compounds with similar configurations demonstrated significant cytotoxic effects against various cancer cell lines, such as HeLa and MCF7 cells. The mechanism was attributed to the ability of these compounds to induce apoptosis in cancer cells through mitochondrial pathways .
2. Antibacterial Properties
The antibacterial activity of this compound has been assessed against several bacterial strains. Compounds with similar structural features were found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of halogen substituents was noted to enhance antibacterial efficacy .
3. Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. Research on related compounds indicated that they could effectively inhibit alkaline phosphatase and other enzymes involved in metabolic pathways. This inhibition could have implications for drug development targeting metabolic disorders .
Case Studies
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis highlights that the biological activity of this compound is significantly influenced by its molecular structure:
- Chirality : The (S,S) configuration is crucial for its biological interactions.
- Halogen Substitution : The presence of chlorine atoms enhances lipophilicity and biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Aromatic Rings
The substituents on the phenyl rings significantly modulate electronic and steric properties:
Key Observations :
- Electron-withdrawing groups (e.g., Cl, F) : Enhance stability toward oxidation and may improve binding affinity in receptor-ligand interactions due to polarized aryl rings.
- Electron-donating groups (e.g., OCH₃) : Increase solubility in polar solvents and may enhance antioxidant activity by stabilizing radical intermediates .
N-Substituent Variations
The N-methyl groups in the target compound contrast with other N-functionalized analogs:
Key Observations :
- N-Methylation : Lowers basicity and hydrogen-bonding capacity, which may reduce catalytic efficiency in metal coordination but improve membrane permeability in drug design .
- Schiff base derivatives : Serve as intermediates for synthesizing chiral ligands or metal complexes, highlighting the versatility of the diamine scaffold .
Antioxidant Activity
Diamine groups proximal to electron-rich aromatic systems (e.g., phenolic hydroxyls) enhance antioxidant capacity by stabilizing radical intermediates. The target compound’s chloro substituents, however, may reduce this effect compared to methoxy or hydroxyl-containing analogs .
Q & A
Q. What are the recommended synthetic routes for preparing (1S,2S)-1,2-Bis(4-chlorophenyl)-N1,N2-dimethylethane-1,2-diamine?
A common approach involves condensation reactions of chiral precursors under inert atmospheres. For example, (1S,2S)-diamines are synthesized via Schiff base formation using aldehydes, followed by reduction (e.g., NaBH₄) to yield the final diamine. Strict control of stoichiometry (e.g., 2.5 equivalents of aldehyde) and anhydrous conditions (e.g., DMSO) is critical . Purification often employs column chromatography on basic alumina to separate diastereomers .
Q. How is enantiomeric purity validated for this compound?
Chiral HPLC or NMR with chiral shift reagents (e.g., Eu(hfc)₃) are standard. For example, diastereomeric ratios (dr) can be determined using ¹H NMR by integrating distinct proton signals, as seen in asymmetric allylation studies where dr values up to 4:1 were resolved . Polarimetry or X-ray crystallography may confirm absolute configuration .
Q. What safety protocols are essential for handling this compound?
The compound is moisture-sensitive and degrades upon prolonged storage. Use nitrogen-filled gloveboxes for handling, avoid contact with oxidizers, and store at room temperature in amber vials under inert gas. Personal protective equipment (PPE) including nitrile gloves and fume hoods is mandatory .
Advanced Research Questions
Q. How does structural tuning of the diamine scaffold enhance enantioselectivity in asymmetric catalysis?
Substituent effects on the aryl rings (e.g., electron-withdrawing Cl groups) influence metal coordination strength and steric bulk, which modulate enantioselectivity. For instance, bulkier 3,5-dimethylphenyl analogs improve selectivity in nickel-catalyzed cross-couplings by restricting substrate access to the metal center . Solvent polarity and temperature further optimize transition-state stabilization .
Q. What mechanistic insights explain its role in oxidative cleavage reactions?
Kinetic studies using KMnO₄/NaIO₄ reveal that the diamine ligand facilitates alkene activation via pre-coordination to the oxidizing agent, enabling chemoselective cleavage without oxidizing secondary alcohols. Isotopic labeling (e.g., ¹⁸O) and in-situ IR spectroscopy track intermediate formation .
Q. How can researchers resolve contradictions in reported catalytic efficiencies across studies?
Discrepancies often arise from variations in metal-ligand ratios, solvent purity, or substrate scope. Systematic benchmarking under standardized conditions (e.g., fixed [Ni]/[ligand] ratios in THF) and meta-analyses of reaction parameters (temperature, additives) are recommended. Cross-validation using alternative characterization methods (e.g., EPR for radical intermediates) can clarify mechanisms .
Methodological Considerations
Q. Which analytical techniques best characterize this compound’s stability and degradation?
- TGA/DSC : Assess thermal stability and decomposition pathways under controlled atmospheres .
- LC-MS : Monitor hydrolytic degradation products (e.g., free amines) in accelerated aging studies .
- ¹³C NMR : Detect structural changes (e.g., oxidation of methyl groups) over time .
Q. What strategies improve reproducibility in diamine-mediated reactions?
- Pre-activation : Pre-stir the ligand with metal precursors (e.g., Ni(COD)₂) to ensure full complexation .
- In-situ monitoring : Use ReactIR or UV-vis spectroscopy to track reaction progress and ligand decomposition .
- Batch consistency : Source ligands with ≥98% purity (GC/HPLC-validated) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
